molecular formula C16H14ClNO2S B12146802 3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one

3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B12146802
M. Wt: 319.8 g/mol
InChI Key: NBFKIOXIEYKCNL-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring and a chlorophenoxypropyl group.

Preparation Methods

The synthesis of 3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one typically involves the reaction of 4-chlorophenol with 3-chloropropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Scientific Research Applications

3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one can be compared with similar compounds such as:

    3-(4-chlorophenoxy)propionic acid: This compound shares the chlorophenoxy group but differs in its overall structure and properties.

    3-(4-chlorophenoxy)-1,2-propanediol: Another related compound with a similar chlorophenoxy group but different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClNO2S

Molecular Weight

319.8 g/mol

IUPAC Name

3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C16H14ClNO2S/c17-12-6-8-13(9-7-12)20-11-3-10-18-14-4-1-2-5-15(14)21-16(18)19/h1-2,4-9H,3,10-11H2

InChI Key

NBFKIOXIEYKCNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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